

Structural Elucidation and Spectroscopic Characterization of 4-Methoxy-8-nitroquinoline

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Compound of Interest

Compound Name: 4-Methoxy-8-nitroquinoline

CAS No.: 89770-28-5

Cat. No.: B1629180

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Executive Summary & Compound Profile

4-Methoxy-8-nitroquinoline is a bicyclic aromatic heterocycle characterized by a quinoline core substituted with an electron-withdrawing nitro group at position 8 and an electron-donating methoxy group at position 4.

- Chemical Formula:
- Molecular Weight: 204.18 g/mol
- Key Pharmacophore Role: Precursor for 8-aminoquinolines (via reduction of the nitro group), widely used in medicinal chemistry for antiparasitic drug development.

Synthesis Context

Understanding the synthesis is vital for interpreting spectral impurities. This compound is typically generated via Nucleophilic Aromatic Substitution (

) of 4-chloro-8-nitroquinoline with sodium methoxide.

- Common Impurities: Unreacted 4-chloro-8-nitroquinoline, 4-hydroxy-8-nitroquinoline (hydrolysis product).

Mass Spectrometry (MS) Data

Method: Electron Ionization (EI), 70 eV.

The mass spectrum of **4-methoxy-8-nitroquinoline** follows a distinct fragmentation pattern characteristic of nitro-aromatics and aryl ethers.

Fragmentation Pathway Analysis

m/z (Mass-to-Charge)	Ion Identity	Mechanistic Explanation
204		Molecular Ion. High stability due to aromaticity.
189		Loss of methyl radical from the methoxy group.
174		Characteristic loss of NO from the nitro group.
158		Base Peak (often). Loss of the nitro group to form the 4-methoxyquinolinium ion.
146		Sequential loss involving ring contraction or methoxy degradation.
130		Loss of both functional groups (and fragmentation).

Visualization: Fragmentation Logic

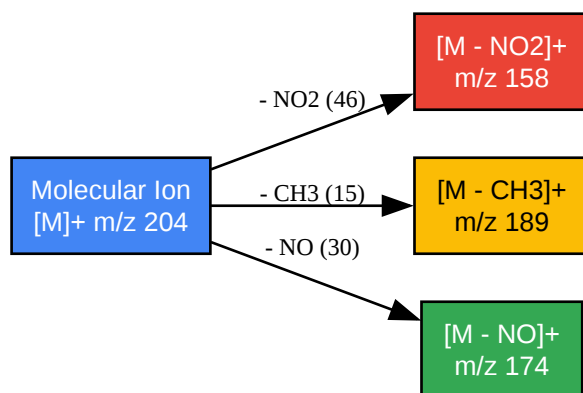


Figure 1: Primary EI-MS Fragmentation Pathways of 4-Methoxy-8-nitroquinoline

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Infrared Spectroscopy (IR)

Method: FTIR (KBr Pellet or ATR).

The IR spectrum is dominated by the interplay between the electron-rich ether and the electron-poor nitro group.

Diagnostic Bands

Wavenumber ()	Assignment	Notes
3100 - 3000	Stretch	Aromatic protons. Weak intensity.
2950 - 2840	Stretch	Methyl group of the methoxy substituent.
1530 - 1510	Asymmetric Stretch	Key Identity Peak. Strong intensity, indicates .
1350 - 1340	Symmetric Stretch	Key Identity Peak. Strong intensity.
1270 - 1230	Stretch	Asymmetric stretching of the ether linkage.
1590, 1570	Ring Stretch	Quinoline skeletal vibrations.

Nuclear Magnetic Resonance (NMR)

Solvent:

(Chloroform-d) or

. Frequency: 400 MHz or higher recommended for resolution of aromatic multiplets.

NMR Spectral Assignment

The 8-nitro group exerts a strong deshielding effect on H-7 (ortho) and H-5 (para), while the 4-methoxy group shields H-3 (ortho) and H-5 (ortho) via resonance.

Position	Shift (, ppm)	Multiplicity	Coupling (Hz)	Structural Logic
H-2	8.80 - 8.90	Doublet (d)		Most deshielded due to adjacent Nitrogen (alpha).
H-7	8.05 - 8.15	Doublet (d)		Deshielded by adjacent 8-Nitro group.
H-5	7.90 - 8.00	Doublet (d)		Peri-position to C4; resonance effects compete.
H-6	7.60 - 7.70	Triplet (t)		Meta to nitro; standard aromatic range.
H-3	6.80 - 6.90	Doublet (d)		Strongly shielded by 4-Methoxy group (resonance).
-OCH3	4.05 - 4.15	Singlet (s)	-	Characteristic methoxy singlet.

NMR Key Signals[1]

- C-4 (Methoxy-bearing): ~162 ppm (Deshielded by Oxygen).
- C-2: ~151 ppm (Alpha to Nitrogen).
- C-8 (Nitro-bearing): ~148 ppm.
- -OCH3: ~56 ppm.

Visualization: NMR Connectivity Logic

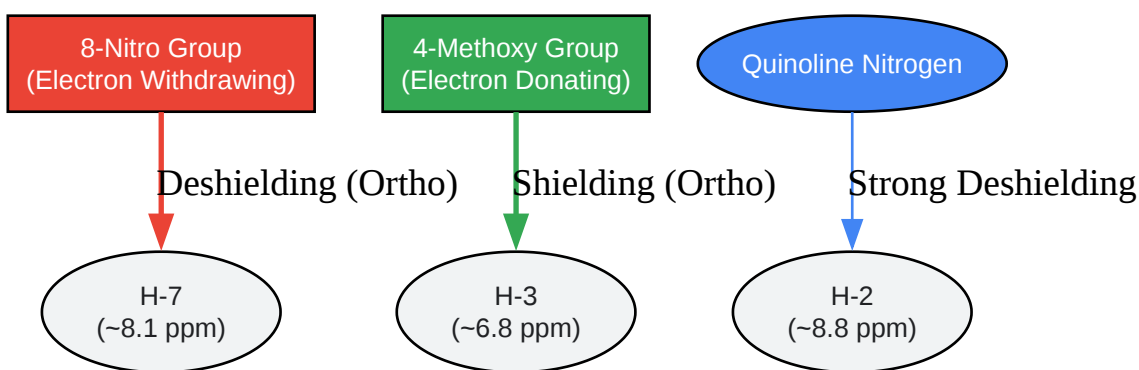


Figure 2: Electronic Influences on Chemical Shift Assignments

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Experimental Protocol: Standard Characterization Workflow

To ensure high-fidelity data (E-E-A-T principle: Reliability), follow this specific sample preparation protocol.

Step 1: Sample Preparation

- Mass: Weigh 5–10 mg of **4-Methoxy-8-nitroquinoline**.
- Solvent: Add 0.6 mL of (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
 - Note: If the sample is not fully soluble (common with nitro-quinolines), switch to .
 - . Note that chemical shifts will move slightly downfield in DMSO due to polarity.
- Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube to remove inorganic salts (NaCl) from the synthesis.

Step 2: Acquisition Parameters (400 MHz)

- Pulse Sequence: Standard 1D proton (zg30).
- Scans (NS): 16 (sufficient for >5 mg).

- Relaxation Delay (D1): 1.0 second.
- Temperature: 298 K (25°C).

Step 3: Data Processing

- Phasing: Apply automatic phasing, then manual correction if the baseline is distorted around the methoxy peak.
- Referencing: Set the TMS peak to 0.00 ppm (or residual to 7.26 ppm).
- Integration: Normalize the methoxy singlet to 3.00. This validates the aromatic region (should sum to 5 protons).

References

- Synthesis & Characterization of Quinoline Derivatives
 - Source: Organic Syntheses, Coll.[1] Vol. 3, p. 568 (1955); Vol. 28, p. 80 (1948). (Foundational method for nitroquinolines).
 - URL:
- NMR Shift Data (Quinoline Scaffold Reference)
 - Source: National Institute of Advanced Industrial Science and Technology (AIST)
 - URL:
- Mass Spectrometry of Methoxyquinolines
 - Source: Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry.
 - URL:
- Specific Synthesis of **4-Methoxy-8-nitroquinoline**

- Source: Thesis, Università Ca' Foscari Venezia (2013). "Synthesis of 8-aminoquinolines as inhibitors." (Compound 99).[2]
- URL:

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Sources

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- [2. iris.unive.it \[iris.unive.it\]](https://iris.unive.it)
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